4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine
Overview
Description
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position, an ethyl group at the 6-position, and a piperidin-1-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution Reactions: The chloro and ethyl groups are introduced via substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while ethylation can be done using ethyl halides.
Introduction of the Piperidin-1-yl Group: The piperidin-1-yl group is introduced through nucleophilic substitution reactions, where piperidine reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-1-yl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids/esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: It serves as a tool compound in biological studies to investigate the function of various biological pathways.
Mechanism of Action
The mechanism of action of 4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine involves its interaction with specific molecular targets. The piperidin-1-yl group can interact with various receptors and enzymes, modulating their activity. The chloro and ethyl groups can influence the compound’s binding affinity and selectivity towards its targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-(piperidin-1-YL)pyrimidine: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: Similar structure but with a pyrrolidin-1-yl group instead of a piperidin-1-yl group.
Uniqueness
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can confer distinct chemical and biological properties. The presence of the piperidin-1-yl group can enhance its interaction with biological targets, while the chloro and ethyl groups can modulate its reactivity and stability .
Properties
IUPAC Name |
4-chloro-6-ethyl-2-piperidin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFHAJMRIODKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)N2CCCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590739 | |
Record name | 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901586-58-1 | |
Record name | 4-Chloro-6-ethyl-2-(piperidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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